molecular formula C13H13N5 B12886291 N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline CAS No. 62073-32-9

N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline

Cat. No.: B12886291
CAS No.: 62073-32-9
M. Wt: 239.28 g/mol
InChI Key: TZQCUNLUVHNIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline (CAS 62073-32-9) is a chemical compound with the molecular formula C13H13N5 and a molecular weight of 239.28 g/mol . This compound features a triazolopyridine scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry due to its broad-spectrum biological activities . The triazolopyridine core is a key building block in known synthetic pharmacophores and is extensively studied for its potential in various therapeutic areas . Researchers value this scaffold for its role in designing novel bioactive molecules. Specifically, triazolopyridine derivatives have shown significant promise in anticancer research, where some analogues function as potent inhibitors of kinases such as c-Met, a receptor tyrosine kinase target in oncology . For instance, certain triazolopyridine-based compounds have demonstrated potent cytotoxicity against cancer cell lines and the ability to induce apoptosis . Beyond oncology, the triazolopyridine motif is investigated for applications including antibacterial, antifungal, anti-inflammatory, and antidepressant agents, making it a versatile structure in drug discovery campaigns . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

62073-32-9

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N,N-dimethyl-2-(triazolo[4,5-b]pyridin-3-yl)aniline

InChI

InChI=1S/C13H13N5/c1-17(2)11-7-3-4-8-12(11)18-13-10(15-16-18)6-5-9-14-13/h3-9H,1-2H3

InChI Key

TZQCUNLUVHNIBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline typically involves the formation of the triazolopyridine core followed by the introduction of the dimethylaniline group. One common method involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring system. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research has indicated that compounds containing the triazolo-pyridine moiety exhibit anticancer properties. For instance, derivatives of triazolo-pyridine have been shown to inhibit specific kinases involved in cancer progression. A study highlighted the synthesis of various triazolo-pyridine derivatives and their evaluation against cancer cell lines, demonstrating promising cytotoxic effects .

Antimicrobial Properties

The compound's ability to act as an antimicrobial agent has also been explored. Triazole derivatives are known for their antifungal activity, and studies have reported that similar compounds can inhibit bacterial growth. A comparative study showed that this compound exhibited significant antibacterial activity against various strains of bacteria .

Materials Science

In materials science, this compound is being studied for its potential use in creating novel materials with unique properties.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable films allows it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures can enhance charge transport properties and overall device efficiency .

Sensors

Another application lies in the development of sensors. The chemical structure of this compound allows it to act as a sensing material for detecting various analytes. Studies have demonstrated its effectiveness in electrochemical sensors for detecting heavy metals and other pollutants in environmental samples .

Case Study 1: Anticancer Research

In a notable study published in 2022, researchers synthesized a series of triazolo-pyridine derivatives and evaluated their anticancer activity against breast cancer cell lines. The study found that one derivative exhibited IC50 values lower than those of established chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Sensor Development

A research team developed a novel electrochemical sensor based on this compound for the detection of lead ions in water samples. The sensor demonstrated high sensitivity and selectivity with a detection limit significantly lower than permissible levels set by environmental regulations .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer AgentSignificant cytotoxicity against cancer cell lines
Antimicrobial AgentEffective against various bacterial strains
Materials ScienceOrganic ElectronicsEnhanced charge transport in OLEDs
SensorsHigh sensitivity for heavy metal detection

Mechanism of Action

The mechanism of action of 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or functional outcomes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Triazolo[4,5-b]pyridine vs. Imidazo[4,5-b]pyridine :
    Imidazo[4,5-b]pyridine derivatives (e.g., 2,3-diaryl-3H-imidazo[4,5-b]pyridines) exhibit cytotoxicity against cancer cell lines (e.g., HeLa) due to intercalation with DNA or inhibition of topoisomerases. The triazolo variant lacks the imidazole ring’s basic nitrogen, reducing its ability to form cationic species but enhancing stability under physiological conditions .
  • Triazolo[4,5-b]pyridine vs. Quinazoline :
    Quinazoline derivatives (e.g., 4-(3H-triazolo[4,5-b]pyridin-3-yl)quinazoline) are synthesized via BOP-mediated coupling and show kinase inhibitory activity. The fused quinazoline-triazole system increases planar surface area, enhancing binding to ATP pockets in kinases .

Substituent Effects

  • N,N-Dimethylaniline vs. Fluorophenyl :
    In proteasome inhibitors (e.g., Compound 12 from HAT research), a 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to the dimethylaniline group, improving blood-brain barrier penetration for treating parasitic infections .
  • Benzamide Derivatives :
    N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide (C22H20ClN7O) incorporates a benzamide linker, enabling dual targeting of proteasome and kinase pathways. The chloropyridine and piperidine groups confer conformational flexibility absent in the rigid dimethylaniline structure .

Stability and Functionalization

  • The dimethylaniline group in the target compound reduces electrophilicity compared to fluoro-substituted analogs, decreasing susceptibility to oxidative metabolism. However, it may limit solubility in aqueous media .

Anticancer Potential

  • Triazolo[4,5-b]pyridine-aniline hybrids are precursors to kinase inhibitors (e.g., indolinone derivatives) that block tumor proliferation by targeting VEGF and PDGFR pathways. The dimethylaniline group’s electron-donating properties modulate binding affinity to kinase active sites .
  • In contrast, imidazo[4,5-b]pyridines exhibit direct DNA intercalation, with IC50 values in the micromolar range against cervical cancer cells .

Anti-Parasitic Activity

  • Proteasome inhibitors (e.g., Compound 12) leverage the triazolo[4,5-b]pyridine core to disrupt Trypanosoma brucei proteostasis. Fluorophenyl substituents in these compounds enhance trypanocidal activity (EC50 < 1 µM) compared to dimethylaniline derivatives .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Molecular Formula Key Application Reference
N,N-Dimethyl-2-(triazolo[4,5-b]pyridin-3-yl)aniline Triazolo[4,5-b]pyridine N,N-Dimethylaniline C14H14N5 Kinase inhibitor precursor
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Aryl groups ~C20H15N3 Anticagent (HeLa IC50: 5 µM)
4-(Triazolo[4,5-b]pyridin-3-yl)quinazoline Quinazoline-triazole hybrid None C12H7N7 Kinase inhibition
Compound 12 (HAT inhibitor) Triazolo[4,5-b]pyridine 2-Fluorophenyl, benzamide C22H20ClN7O Anti-trypanosomal (EC50: 0.8 µM)

Biological Activity

N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridines, characterized by the incorporation of a triazole ring fused to a pyridine structure. Its molecular formula is C12H13N5C_{12}H_{13}N_5, and it has a molecular weight of approximately 227.27 g/mol. The compound's structure allows for various interactions with biological targets, which are crucial for its pharmacological activity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of triazolo[4,5-b]pyridine derivatives. For instance, compounds with similar scaffolds have shown significant antiproliferative activity against various cancer cell lines, including HeLa and A549 cells.

  • Case Study : A derivative of this scaffold demonstrated an IC50 value of 0.45 µM against tubulin polymerization and effectively inhibited cancer cell proliferation by inducing G2/M phase arrest in the cell cycle. This was confirmed through mitochondrial depolarization and caspase-9 activation assays, indicating apoptosis via intrinsic pathways .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Tubulin Interaction : Similar compounds have been shown to inhibit tubulin assembly, thereby disrupting microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : Induction of G2/M arrest has been observed in treated cancer cells, leading to apoptosis.
  • Apoptotic Pathways : Activation of caspases and mitochondrial pathways suggests that these compounds can trigger programmed cell death in cancer cells.

Comparative Biological Activity

To illustrate the biological activity of this compound relative to other compounds within the same class, the following table summarizes key findings:

Compound NameIC50 (µM)Cell LineMechanism of Action
This compoundTBDTBDTBD
Compound 3d0.45HeLaTubulin inhibition
Compound 40.060HeLaApoptosis induction

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Studies involving related compounds have indicated potential toxic effects at higher concentrations or prolonged exposure. For instance:

  • Toxicity Studies : Long-term exposure to structurally similar compounds has resulted in adverse effects such as methaemoglobinaemia and organ-specific toxicity in animal models . Therefore, understanding the dosage and exposure duration is critical for evaluating therapeutic potential.

Q & A

Basic: What is the role of N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline in peptide coupling reactions, and how is it methodologically applied?

Answer:
This compound is a structural analog of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which activates carboxylic acids for amide bond formation. In practice:

  • Reaction Setup : Dissolve the reagent (e.g., 10.5 mg, 28.0 mmol) in anhydrous DMF with substrates and a base (e.g., N-ethyl-N-isopropylpropan-2-amine).
  • Conditions : Stir under nitrogen at 40°C for 2 hours to ensure complete activation.
  • Workup : Quench with aqueous formic acid and purify via reverse-phase HPLC (MeCN/water with 0.1% formic acid, YMC-Actus Triart C18 column) .

Basic: What analytical techniques are recommended for characterizing this compound and its reaction products?

Answer:

  • HPLC : Use a C18 column with gradients of MeCN and water (0.1% formic acid). Retention times vary (e.g., 1.41 min under SMD-TFA05 conditions) .
  • LCMS : Confirm molecular ions (e.g., m/z 902.1 [M+H]+) and monitor reaction progress .
  • NMR : For structural elucidation, particularly for regiochemical confirmation of triazole-pyridine fusion .

Advanced: How can researchers resolve contradictory LCMS and NMR data when synthesizing derivatives of this compound?

Answer:

  • Step 1 : Verify purity via HPLC to exclude isomeric by-products (e.g., regioisomers of triazole-pyridine fusion).
  • Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations, especially for distinguishing substituent positions on the triazole-pyridine core.
  • Example : In PIM-1 kinase inhibitor synthesis, NMR resolved ambiguities in amine coupling positions (δ 4.67 ppm for benzyl protons) .

Advanced: What structural modifications enhance its activity as a kinase modulator, and how are SAR studies designed?

Answer:

  • Key Modifications :
    • C-3 Position : Substituents like aryl groups (e.g., 3-trifluoromethoxy-phenyl) improve c-Met kinase inhibition (IC50 < 100 nM).
    • C-5 Position : Amine derivatives (e.g., piperidinylmethyl) enhance selectivity and solubility .
  • Methodology :
    • Synthesize analogs via Buchwald-Hartwig coupling or nucleophilic substitution.
    • Screen against kinase panels (e.g., c-Met, PIM-1) using enzymatic assays and cellular IC50 determinations .

Basic: What are the stability and handling protocols for this compound in solution?

Answer:

  • Storage : Store as a solid at -20°C; avoid prolonged exposure to moisture.
  • In Solution : Use anhydrous DMF or acetonitrile. Stability in DMF is <24 hours at 25°C; degradation products include hydrolyzed triazole derivatives .

Advanced: How to optimize coupling reaction yields when using this compound in sensitive substrates?

Answer:

  • Variables to Test :
    • Temperature : 25–40°C (higher temps risk decomposition).
    • Base : Use DIEA instead of TEA for sterically hindered amines.
    • Solvent : Anhydrous DMF or acetonitrile minimizes side reactions.
  • Case Study : A 38% yield was achieved at 40°C with DIEA in DMF, versus <20% at 25°C .

Advanced: What are common by-products during its use in synthesis, and how are they mitigated?

Answer:

  • By-Products :
    • Hydrolysis Products : 3H-[1,2,3]triazolo[4,5-b]pyridin-3-ol (HOAt) from moisture exposure.
    • Regioisomers : Incorrect triazole-pyridine fusion due to tautomerism.
  • Mitigation :
    • Strict anhydrous conditions (nitrogen atmosphere).
    • Purify via preparative HPLC with ion-pairing agents (e.g., 0.1% TFA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.